4-Fluoro-7-(2,4,5-trichlorophenyl)indole-3-acetic acid
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Overview
Description
4-Fluoro-7-(2,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole class of organic compounds Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(2,4,5-trichlorophenyl)indole-3-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trichlorophenylhydrazine and 4-fluoroindole.
Formation of Indole Ring: The indole ring is formed through a Fischer indole synthesis, where the hydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Acetic Acid Group: The acetic acid group is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(2,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Fluoro-7-(2,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(2,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
4-Fluoro-7-(2,4,5-trichlorophenyl)indole-3-acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H9Cl3FNO2 |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-[4-fluoro-7-(2,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-10-5-12(19)11(18)4-9(10)8-1-2-13(20)15-7(3-14(22)23)6-21-16(8)15/h1-2,4-6,21H,3H2,(H,22,23) |
InChI Key |
OTPNVFGVKFVIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1C3=CC(=C(C=C3Cl)Cl)Cl)CC(=O)O)F |
Origin of Product |
United States |
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